Vinyl propionate
Overview
Description
Vinyl propionate is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5275. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications : Vinyl polymers, such as Vinyl Propionate, are being researched for their biomedical applications due to their ease of synthesis and diversity of architectures. They are being developed for use in nanomedicine, microelectronics, and environmental protection. Advances in making these polymers degradable open new opportunities in biomedical fields (Delplace & Nicolas, 2015).
Polymer Blends : Studies on blends of poly(vinyl ester)s, including this compound, and polyacrylates have shown unique interaction energies, which are significant for understanding the miscibility of polymers. This knowledge is essential in the development of new polymer blends with specific properties (Rana, Mandal, & Bhattacharyya, 1996).
Star Polymers : Research on Poly(vinyl acetate) and Poly(this compound) star polymers has been conducted using reversible addition fragmentation chain transfer (RAFT) polymerization. These star polymers have applications in areas requiring controlled/living polymerization and precise polymer architectures (Boschmann & Vana, 2005).
Photocatalyst-Free Polymerization : Vinyl acetate, closely related to this compound, has been successfully polymerized under blue light without a photocatalyst. This advancement in polymerization techniques can potentially be applied to this compound for more environmentally friendly and energy-efficient production processes (Ding et al., 2015).
Copolymerization Studies : this compound has been studied in copolymerizations with other monomers. These studies are crucial for developing new materials with tailored properties for specific applications (Bevington & Johnson, 1968).
Mechanism of Action
. . These polymers and copolymers are the primary targets of vinyl propionate. .
Mode of Action
The mode of action of this compound involves a polymerization reaction . When exposed to heat or certain catalysts, this compound molecules react with each other or with other monomers to form long chains of polymers . This process is facilitated by the addition of propionic acid to acetylene, a reaction catalyzed by carbon and zinc salts .
Biochemical Pathways
The O3-initiated oxidation of this compound has been studied using quantum chemistry calculations . The reaction mechanisms involve the formation of the primary ozonide (POZ), the subsequent decomposition of POZ, and the secondary reactions of
CH3CH2C(O)OCHO2CH_3CH_2C(O)OCHO_2CH3CH2C(O)OCHO2
(IM4) in the presence of H2O or NO . These reactions lead to the generation of the secondary ozonide (IM6) .Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. Its physical properties such as its density (0917 g/cm3 at 20 °C), boiling point (95 °C), and solubility in water (65 mL/L) can provide some insights . These properties suggest that this compound is likely to have moderate bioavailability.
Result of Action
The result of this compound’s action is the formation of polymers and copolymers that are used in various applications, including paints . The polymerization reaction results in long chains of polymers, altering the physical properties of the original monomers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of certain catalysts . For instance, the polymerization reaction is facilitated by heat and certain catalysts . Additionally, the O3-initiated oxidation of this compound is temperature-dependent over the range of 200–2,000 K .
Safety and Hazards
Vinyl propionate is mildly toxic by ingestion and inhalation. It is a skin and eye irritant. Mutation data has been reported. It is a very dangerous fire hazard when exposed to heat or flame. To fight fire, use alcohol foam, mist, fog. When heated to decomposition it emits acrid smoke and irritating fumes .
Future Directions
The global Vinyl propionate market size in 2023 was XX Million. The this compound Industry compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . The chemical industry is influenced by positive as well as negative factors, including raw material availability, regulatory changes, economic conditions, and others .
Biochemical Analysis
. . .
Biochemical Properties
Vinyl propionate is known to interact with certain enzymes. For instance, it is acted upon by nonlipolytic esterases, enzymes that act on solutions of short-chain acyl esters . The nature of these interactions involves the hydrolysis of the ester bond in this compound .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role as a substrate for enzymatic reactions. In the presence of nonlipolytic esterases, the ester bond in this compound is hydrolyzed
Metabolic Pathways
This compound is involved in certain metabolic pathways due to its role as a substrate for nonlipolytic esterases
Properties
IUPAC Name |
ethenyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
Record name | Poly(vinyl propionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9051537 | |
Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-38-4, 25035-84-1 | |
Record name | Vinyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, ethenyl ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VINYL PROPIONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl propionate?
A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including 1H-NMR [], 13C-NMR [, , ], and infrared (IR) spectroscopy [, , , ]. These techniques provide insights into the structural characteristics and bonding environments within the molecule.
Q3: How does the microstructure of acrylamide copolymers containing this compound influence their interactions with poly(ethyleneimine)?
A4: The sequence distribution of this compound units within acrylamide copolymers significantly impacts their association with poly(ethyleneimine). This influence is evident in the stability constants and thermodynamic parameters of the resulting interpolymer complexes. These findings highlight the importance of controlling copolymer microstructure for specific applications [].
Q4: Can enzymes be used to catalyze reactions involving this compound?
A5: Yes, enzymes like Candida Antarctica Lipase B (CALB) can effectively catalyze transesterification reactions using this compound [, , ]. This enzymatic approach offers potential for environmentally friendly synthesis of various compounds.
Q5: What is the role of this compound in the enzymatic acylation of 1-β-D-arabinofuranosylcytosine (ara-C)?
A6: this compound serves as an efficient acyl donor in the regioselective acylation of ara-C catalyzed by immobilized CALB []. This reaction demonstrates the utility of this compound in enzymatic synthesis of modified nucleosides.
Q6: How does the polymerization rate of this compound compare to that of vinyl acetate?
A7: The polymerization rate of this compound is generally slower than that of vinyl acetate. This difference is attributed to their varying solubilities in water, particularly in emulsion polymerization systems [].
Q7: What are the characteristics of copolymers formed from vinyl acetate and this compound?
A8: Copolymers of vinyl acetate and this compound exhibit desirable properties, such as improved film-forming ability, mechanical strength, and alkali resistance compared to their respective homopolymers []. These properties make them suitable for various applications, including coatings and films.
Q8: How does the sequence distribution of vinyl acetate units in vinyl acetate-vinyl propionate copolymers affect their iodine affinity?
A9: The iodine affinity of these copolymers is directly related to the sequence distribution of vinyl acetate units []. This relationship provides valuable information about the saponification process of poly(vinyl acetate), which can be used to tailor copolymer properties.
Q9: Can this compound be used in the synthesis of poly(vinyl alcohol) (PVA)?
A10: Yes, this compound can be polymerized and subsequently hydrolyzed to obtain PVA. The properties of the resulting PVA, such as iodine-coloration ability and tacticity, can be influenced by the polymerization conditions and the type of solvent used [].
Q10: What are some potential applications of this compound-containing polymers in concrete?
A11: this compound-based polymers, along with other vinyl esters, can be incorporated into hydraulically setting materials for hard coating applications on concrete []. These coatings offer enhanced durability and protection to concrete surfaces.
Q11: How can this compound-containing copolymers be used to improve the low-temperature properties of fuel oils?
A12: Ethylene-vinyl acetate/vinyl propionate/ethylene terpolymer branched carboxylic acid ester compositions containing this compound can be used as fuel additives to enhance the low-temperature performance of fuel oils []. This application highlights the versatility of this compound in modifying material properties.
Q12: What are the potential benefits of using this compound in microcapsule compositions?
A13: Microcapsule compositions containing polymers derived from this compound, along with other monomers like acrylic and methacrylic acid esters, can be used to produce thermoplastic molded bodies with controlled release properties [, ]. This application showcases the potential of this compound in encapsulation technologies.
Q13: Are there sustainable methods for producing this compound?
A14: Researchers are exploring methods to produce bioresourced this compound using renewable materials []. These efforts aim to reduce the environmental impact associated with traditional petrochemical-based production.
Q14: What analytical techniques are employed to determine the composition of vinyl acetate-vinyl propionate copolymers?
A15: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are valuable techniques for determining the composition of these copolymers []. These methods offer rapid and accurate analysis, enabling researchers to correlate copolymer composition with their properties and performance.
Q15: How can gas chromatography be used in the analysis of vinyl acetate?
A16: Gas chromatography coupled with flame ionization detection (GC-FID) plays a crucial role in determining the purity of vinyl acetate and quantifying trace organic impurities, such as methyl acetate, ethyl acetate, and this compound []. This technique is vital for quality control and assurance in vinyl acetate production.
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